molecular formula C31H52O2 B1149770 24-Methylenecycloartane-3beta,26-diol CAS No. 17020-27-8

24-Methylenecycloartane-3beta,26-diol

Cat. No.: B1149770
CAS No.: 17020-27-8
M. Wt: 456.74338
Attention: For research use only. Not for human or veterinary use.
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Description

24-Methylenecycloartane-3beta,26-diol is a triterpenoid compound with the molecular formula C₃₁H₅₂O₂ and a molecular weight of 456.8 g/mol . . It is known for its various biological activities and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 24-Methylenecycloartane-3beta,26-diol typically involves the extraction from natural sources such as the stem bark of Mangifera indica. The neutral fraction of the n-hexane extract is used to isolate this compound . The extraction process involves solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the extraction from natural sources remains the primary method. The compound is then purified to achieve a high level of purity, typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions: 24-Methylenecycloartane-3beta,26-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

24-Methylenecycloartane-3beta,26-diol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 24-Methylenecycloartane-3beta,26-diol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways and inhibiting specific enzymes. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Comparison with Similar Compounds

24-Methylenecycloartane-3beta,26-diol is unique due to its specific structure and biological activities. Similar compounds include other triterpenoids such as:

  • Cycloart-24-ene-3beta,26-diol
  • Cycloart-25-ene-3beta,24,27-triol
  • Cycloartane-3beta,24,25-triol

These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-7-hydroxy-6-methyl-5-methylideneheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3/t21-,22?,23-,24+,25+,26+,28-,29+,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNNLYSDSXGHFE-FOFJNXILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)CO)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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